N-(4-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide is a complex organic compound that features both amide and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form 4-acetamidophenol.
Sulfonylation: The 4-acetamidophenol is then reacted with benzyl(methylsulfonyl)amine under basic conditions to introduce the sulfonamide group.
Amidation: Finally, the intermediate product is subjected to amidation with chloroacetyl chloride to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or analgesic agent due to its structural similarity to other bioactive compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamidophenyl)-2-(methylsulfonyl)acetamide
- N-(4-acetamidophenyl)-2-(benzylsulfonyl)acetamide
- N-(4-acetamidophenyl)-2-(methylsulfonyl)benzamide
Uniqueness
N-(4-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide is unique due to the presence of both benzyl and methylsulfonyl groups, which can impart distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds with only one of these groups.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14(22)19-16-8-10-17(11-9-16)20-18(23)13-21(26(2,24)25)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEOAVUOKLSJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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